LY2109761: A Technical Guide for Researchers
LY2109761: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of LY2109761, a potent and selective dual inhibitor of Transforming Growth Factor-beta (TGF-β) receptor type I (TβRI) and type II (TβRII) kinases.[1][2][3] This document consolidates key information on its chemical structure, properties, mechanism of action, and experimental applications to support ongoing and future research endeavors.
Chemical Structure and Properties
LY2109761 is a synthetic small molecule with the IUPAC name 4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine[1] |
| CAS Number | 700874-71-1[1] |
| Molecular Formula | C₂₆H₂₇N₅O₂[1] |
| SMILES | C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 441.535 g/mol [1] |
| Appearance | White to yellow solid powder |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 20 mM with gentle warming) and Ethanol (up to 20 mM with gentle warming)[4] |
| Storage | Store at -20°C[4] |
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
LY2109761 exerts its biological effects by selectively inhibiting the kinase activity of both TβRI and TβRII.[2] This dual inhibition prevents the phosphorylation of downstream mediators, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[2] The TGF-β pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various pathologies, including cancer and fibrosis.
The binding of TGF-β ligand to TβRII induces the recruitment and phosphorylation of TβRI. The activated TβRI then phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and extracellular matrix production. LY2109761, by inhibiting the kinase activity of the receptors, prevents these downstream signaling events.
Experimental Protocols
This section details common experimental methodologies utilizing LY2109761.
In Vitro Assays
Objective: To assess the cytotoxic and anti-proliferative effects of LY2109761 on cancer cell lines.
Methodology:
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Cell Seeding: Plate cells (e.g., HepG2, A2780, OV90) in 96-well plates at a predetermined density and allow them to adhere overnight.[4]
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Treatment: Treat the cells with varying concentrations of LY2109761 (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4] A vehicle control (DMSO) should be included.
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Reagent Addition: Add Cell Counting Kit-8 (CCK8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate according to the manufacturer's instructions.[1][4]
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Objective: To determine the effect of LY2109761 on the phosphorylation of Smad2 and other target proteins.
Methodology:
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Cell Treatment and Lysis: Treat cells with LY2109761 with or without TGF-β1 stimulation.[2] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated Smad2 (p-Smad2), total Smad2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize the p-Smad2 levels to total Smad2 and the loading control.
In Vivo Animal Studies
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of LY2109761 in animal models.
Methodology:
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Animal Model: Utilize appropriate xenograft or orthotopic models (e.g., pancreatic cancer cells in nude mice, VX2 liver cancer in rabbits).[2][4]
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Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the host animals.[2][4]
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Treatment Administration: Once tumors are established, administer LY2109761 orally (p.o.) at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[2] A vehicle control group is essential.
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Monitoring: Monitor tumor growth by caliper measurements or in vivo imaging (e.g., bioluminescence).[2] Also, monitor the general health and body weight of the animals.
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Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors and relevant organs for further analysis, including histopathology, immunohistochemistry, and western blotting to assess tumor size, metastasis, and target protein expression.[2]
Summary of Quantitative Data
The following tables summarize key quantitative data related to the activity of LY2109761.
Kinase Inhibitory Activity
| Target Kinase | Ki (nM) |
| TβRI | 38[2] |
| TβRII | 300[2] |
In Vitro Cellular Activity
| Cell Line | Assay | Concentration | Effect |
| HepG2 | CCK8 | 8-32 µM | Cytotoxic[4] |
| L3.6pl/GLT | Soft Agar | 2 µM | ~33% inhibition of growth[1] |
| L3.6pl/GLT | Soft Agar | 20 µM | ~73% inhibition of growth[1] |
| Glioblastoma CSLCs | Proliferation | 10 µM | Reduced self-renewal and proliferation[1] |
In Vivo Efficacy
| Animal Model | Treatment | Dose | Outcome |
| L3.6pl/GLT Xenograft | LY2109761 | 50 mg/kg | ~70% reduction in tumor volume[1] |
| L3.6pl/GLT Xenograft | LY2109761 + Gemcitabine | 50 mg/kg | ~90% reduction in tumor volume, prolonged survival[1] |
Conclusion
LY2109761 is a valuable research tool for investigating the role of the TGF-β signaling pathway in various biological and pathological processes. Its selectivity and oral bioavailability make it a suitable compound for both in vitro and in vivo studies. This guide provides a comprehensive starting point for researchers interested in utilizing LY2109761 in their experimental designs. As with any potent inhibitor, careful dose-response studies and appropriate controls are crucial for obtaining robust and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LY2109761, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY2109761, a novel transforming growth factor beta receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and efficacy of LY2109761, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]
